![molecular formula C13H10F3N B1302772 3-[3-(Trifluoromethyl)phenyl]aniline CAS No. 400749-02-2](/img/structure/B1302772.png)
3-[3-(Trifluoromethyl)phenyl]aniline
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline and is classified as an aromatic amine . These compounds are colorless liquids . The corresponding dimethylamino derivative is also known .
Synthesis Analysis
The synthesis of 3-[3-(Trifluoromethyl)phenyl]aniline involves several steps . The process starts with the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene. This is followed by the conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene. Finally, pivalylamino-2-methyl-3-trifluoromethylbenzene is converted to 2-methyl-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular formula of 3-[3-(Trifluoromethyl)phenyl]aniline is C7H6F3N . It has an average mass of 161.124 Da and a monoisotopic mass of 161.045227 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-[3-(Trifluoromethyl)phenyl]aniline are not detailed in the search results, it’s worth noting that trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the physical, chemical, and biological properties of molecules .Physical And Chemical Properties Analysis
3-[3-(Trifluoromethyl)phenyl]aniline has a density of 1.29 g/cm3 . Its melting point ranges from 5 to 6 °C, and its boiling point ranges from 187 to 188 °C .Scientific Research Applications
Synthesis of Cinacalcet HCl
3-[3-(Trifluoromethyl)phenyl]aniline: is a key intermediate in the synthesis of Cinacalcet HCl , a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation, showcasing the compound’s utility in creating complex pharmaceuticals.
Development of FDA-Approved Drugs
The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenyl]aniline is a common pharmacophore in many FDA-approved drugs . This group is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals, making it a valuable component in drug design and development.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of aromatic compounds that contain the trifluoromethyl group. Its reactivity allows for various substitutions, which can lead to the development of new materials and chemicals with potential applications in different industries .
Safety and Hazards
3-[3-(Trifluoromethyl)phenyl]aniline is a combustible liquid that is harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPUMRJVDKRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375333 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]aniline | |
CAS RN |
400749-02-2 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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